![molecular formula C8H3BrF3NOS B1380026 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole CAS No. 1432075-83-6](/img/structure/B1380026.png)
7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole
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Overview
Description
7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a chemical compound with the molecular formula C8H3BrF3NOS. It has a molecular weight of 298.08 . The IUPAC name for this compound is 7-bromo-5-((trifluoromethyl)thio)benzo[d]oxazole .
Molecular Structure Analysis
The InChI code for 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is 1S/C8H3BrF3NOS/c9-5-1-4 (15-8 (10,11)12)2-6-7 (5)14-3-13-6/h1-3H . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a solid at ambient temperature .Scientific Research Applications
Synthesis and Biological Activity Studies
The synthesis of hybrid compounds derived from antipyrine, which potentially includes structures related to 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole, has been explored for their antimicrobial activities. These compounds exhibit moderate antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Demirci, 2016).
Development of Organic Electronics
Research into benzobisoxazole-based conjugated polymers highlights the unique advantages of incorporating oxazole rings, such as high solubility and a planar fused aromatic ring structure, for applications in organic thin-film transistors (OTFTs). The study suggests that these materials, possibly related to the benzoxazole derivatives, show promising electronic properties for use in OTFTs, demonstrating the potential of oxazole derivatives in electronic applications (Jeong et al., 2023).
Antimicrobial Activity of Novel Derivatives
The exploration of novel sulphonamide derivatives, including the study of their synthesis, antimicrobial activity, and quantum calculations, has revealed good antimicrobial properties. Such research underscores the relevance of bromo and trifluoromethyl substituted benzoxazole derivatives in the design of compounds with enhanced biological activities (Fahim & Ismael, 2019).
Synthetic Pathways and Chemical Transformations
Studies on synthetic pathways to trifluoromethyl substituted isoquinolines and the rearrangements of benzyloxy-trifluoromethyl-oxazoles have contributed to the understanding of complex chemical transformations involving oxazole derivatives. This research provides valuable insights into the synthesis and potential applications of compounds like 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole in various chemical contexts (Schierlinger et al., 1989).
Safety and Hazards
properties
IUPAC Name |
7-bromo-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWBZGTZDOJMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245236 |
Source
|
Record name | Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1432075-83-6 |
Source
|
Record name | Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432075-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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